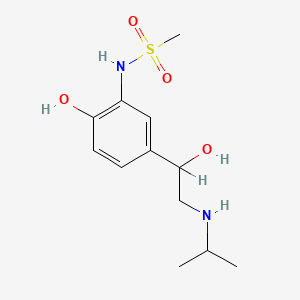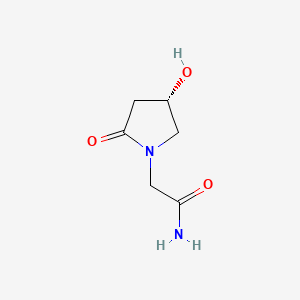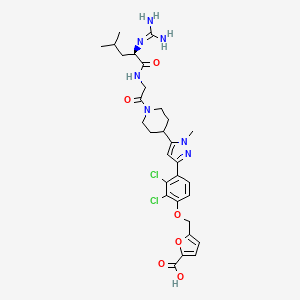
TT-232
描述
TT-232 is a structural derivative of the peptide hormone somatostatin. It exhibits selective anti-proliferative and anti-inflammatory properties. Notably, this compound has strong anti-tumor activity both in vitro and in vivo across a wide range of tumor models, and it induces apoptosis .
科学研究应用
TT-232 在多个科学领域得到应用:
化学: 研究人员研究其化学性质和反应性。
生物学: 探索 this compound 对细胞生长、凋亡和炎症的影响。
医学: 研究重点在于其作为抗癌和抗炎治疗剂的潜力。
工业: this compound 在药物开发和相关应用中的使用是一个值得关注的领域。
作用机制
该化合物通过与生长抑素受体 (SSTR) 相互作用发挥其作用。具体来说,它充当 SSTR1 和 SSTR4 的激动剂。这些相互作用调节细胞过程,从而产生抗增殖和抗炎作用。所涉及的分子靶标和途径仍在积极研究中。
生化分析
Biochemical Properties
TT-232 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the somatostatin receptor type-1 (SSTR1), through which this compound mediates its anti-tumor activity . Additionally, this compound interacts with the tumor-specific isoform of pyruvate kinase, which is involved in its anti-proliferative effects . These interactions highlight the compound’s ability to modulate key biochemical pathways involved in cell growth and inflammation.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis in tumor cells and inhibiting their proliferation . This compound also affects cell signaling pathways, particularly those involving the somatostatin receptors, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential as a therapeutic agent in cancer treatment and inflammation management.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules such as somatostatin receptors. By binding to SSTR1, this compound inhibits the proliferation of tumor cells and induces apoptosis . Additionally, this compound modulates enzyme activity, including the inhibition of pyruvate kinase, which plays a role in its anti-tumor effects . These molecular interactions underscore the compound’s ability to target specific pathways involved in disease progression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its anti-tumor activity over extended periods, with minimal degradation . Long-term exposure to this compound has been associated with sustained inhibition of tumor cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, some toxic or adverse effects may be observed, highlighting the importance of optimizing dosage for therapeutic applications . These findings emphasize the need for careful dose management in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its interactions with enzymes and cofactors. The compound’s effects on metabolic flux and metabolite levels are influenced by its ability to modulate enzyme activity, such as the inhibition of pyruvate kinase . These interactions play a crucial role in the compound’s anti-tumor and anti-inflammatory properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its therapeutic efficacy . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its delivery and targeting in clinical applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, enhancing its therapeutic potential.
准备方法
TT-232 可以通过特定途径和反应条件合成。虽然我无法获取专有的工业生产方法,但该化合物可以通过化学合成制备。研究人员通常遵循已建立的方案在实验室中合成 this compound。
化学反应分析
TT-232 会发生多种类型的反应,包括氧化、还原和取代反应。这些反应中使用的常见试剂和条件取决于具体的合成途径。这些反应形成的主要产物有助于其抗肿瘤和抗炎特性。
相似化合物的比较
TT-232 由于其独特的抗肿瘤和抗炎特性组合而脱颖而出。虽然我没有关于类似化合物的完整列表,但研究人员经常将 this compound 与其他生长抑素衍生物进行比较,以了解其独特的特征。
属性
IUPAC Name |
(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H58N10O9S2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64)/t25-,31-,33+,34+,35-,36+,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAJPQVDGYDQSW-DYCFWDQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H58N10O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147159-51-1 | |
| Record name | TT2-32 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147159511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TT-232 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TT-232 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49D4Q4254Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



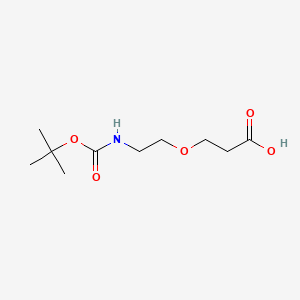
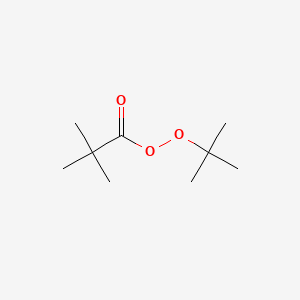
![3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B1681955.png)

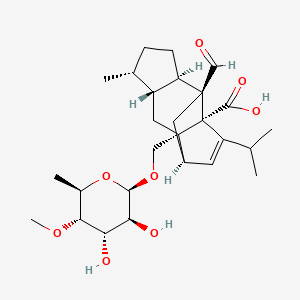

![2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B1681960.png)

